molecular formula C13H22ClNO B12058374 Diethylnorephedrine Hydrochloride

Diethylnorephedrine Hydrochloride

Cat. No.: B12058374
M. Wt: 243.77 g/mol
InChI Key: KOCKBNBCNQXAJH-JZKFLRDJSA-N
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Description

Diethylnorephedrine Hydrochloride is a synthetic sympathomimetic amine structurally derived from ephedrine. It is characterized by the substitution of two ethyl groups on the nitrogen atom of the phenethylamine backbone, distinguishing it from other ephedrine derivatives. Pharmacologically, it likely shares adrenergic receptor agonist properties with related compounds, though its specific therapeutic applications and pharmacokinetic profile remain less documented compared to established derivatives like ephedrine or pseudoephedrine.

Properties

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m0./s1

InChI Key

KOCKBNBCNQXAJH-JZKFLRDJSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylnorephedrine Hydrochloride can be synthesized through the reaction of norephedrine with diethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethylnorephedrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Diethylnorephedrine Hydrochloride exerts its effects primarily through its action on adrenergic receptors. It acts as a sympathomimetic agent, stimulating both alpha and beta-adrenergic receptors. This leads to increased release of norepinephrine and subsequent activation of adrenergic pathways, resulting in vasoconstriction, increased heart rate, and bronchodilation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The table below highlights key structural and functional distinctions between Diethylnorephedrine Hydrochloride and analogous compounds:

Compound Substituents on Nitrogen Aromatic Ring Substitution Pharmacological Use Regulatory Status
Diethylnorephedrine HCl Diethyl (-N(C₂H₅)₂) None Under research; potential decongestant Not widely regulated
Ephedrine HCl Methyl (-NHCH₃) None Decongestant, bronchodilator Controlled due to misuse
DL-Norephedrine HCl (Phenylpropanolamine) None (-NH₂) None Decongestant (discontinued in some regions) Restricted in certain markets
Methylephedrine HCl Dimethyl (-N(CH₃)₂) None Antitussive, bronchodilator Regulated as prescription drug
Metaphredrine HCl Methyl (-NHCH₃) 3-Methyl on benzene ring Experimental Limited data

Key Observations :

  • Aromatic Modifications : Metaphredrine HCl introduces a 3-methyl group on the benzene ring, which could influence receptor binding selectivity .

Pharmacokinetic and Analytical Comparisons

Analytical Methods
  • Ephedrine HCl : Separated via hydrophilic interaction liquid chromatography (HILIC) with resolution ≥1.5 for isomers .
  • Diethylnorephedrine HCl: No specific methods cited, but reverse-phase HPLC (as used for fexofenadine/pseudoephedrine combinations) could be adapted .
  • DL-Norephedrine HCl: Quantified using spectrophotometric resolution in ternary mixtures (e.g., with theophylline) .
Dissolution and Formulation
  • Ephedrine and pseudoephedrine HCl exhibit >85% dissolution in gastric fluid within 60 minutes, a benchmark for sustained-release formulations . Diethylnorephedrine’s solubility profile remains uncharacterized but may require tailored formulations due to its bulkier substituents.

Regulatory and Market Considerations

  • DL-Norephedrine HCl (Phenylpropanolamine): Withdrawn from U.S. markets in 2005 due to stroke risks but remains available elsewhere .
  • Diethylnorephedrine HCl: Market data are scarce, though it is listed in specialty chemical databases (e.g., SCBD-301862) as a research compound . Its commercial viability depends on toxicity studies and regulatory approvals.

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